molecular formula C11H13NO3 B2362767 2-(4-acetylphenoxy)-N-methylacetamide CAS No. 182686-81-3

2-(4-acetylphenoxy)-N-methylacetamide

Cat. No. B2362767
CAS RN: 182686-81-3
M. Wt: 207.229
InChI Key: SSTVRFYWPUUMMN-UHFFFAOYSA-N
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Description

“2-(4-acetylphenoxy)-N-methylacetamide” is a chemical compound with the molecular formula C10H11NO3 . It has a molecular weight of 193.2 . The compound is solid in its physical form .


Synthesis Analysis

A related compound, a nine-coordinated Yb(III) complex [YbL 3 (Phen)], was synthesized using 2-(4-acetylphenoxy)acetic acid, YbCl 3.6H 2 O, NaOH, and 1,10-phenanthroline . The complex was characterized by IR and X-ray single-crystal diffraction analysis .


Molecular Structure Analysis

The InChI code for “2-(4-acetylphenoxy)-N-methylacetamide” is 1S/C10H11NO3/c1-7(12)8-2-4-9(5-3-8)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) . The InChI key is WNPYFCWDYCFXJA-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-acetylphenoxy)-N-methylacetamide” are not available, a related compound, “2-(4-acetylphenoxy)acetic acid”, has been used in the synthesis of a Yb(III) complex .


Physical And Chemical Properties Analysis

“2-(4-acetylphenoxy)-N-methylacetamide” is a solid compound . It has a molecular weight of 193.2 . The InChI code is 1S/C10H11NO3/c1-7(12)8-2-4-9(5-3-8)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) .

Future Directions

While specific future directions for “2-(4-acetylphenoxy)-N-methylacetamide” are not available, research into ADCs, which can utilize related compounds, is ongoing. Challenges include the selection of appropriate target antigens, stable linkers, and highly potent cytotoxic drugs . Understanding these key determining factors can guide the development of these complex molecules .

properties

IUPAC Name

2-(4-acetylphenoxy)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)9-3-5-10(6-4-9)15-7-11(14)12-2/h3-6H,7H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTVRFYWPUUMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-acetylphenoxy)-N-methylacetamide

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